3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole is a complex organic compound that features a benzodioxole ring, a pyrrole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyrrole intermediates, followed by the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole ring but differs in the rest of the structure.
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A designer drug with structural similarities but different pharmacological properties.
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrol-2-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-11-14(12(2)26-21-11)9-23-7-3-4-15(23)19-20-18(22-27-19)13-5-6-16-17(8-13)25-10-24-16/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZDCLJTGVTPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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